molecular formula C23H22N4O3S B12147633 7-cyclopentyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

7-cyclopentyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12147633
M. Wt: 434.5 g/mol
InChI Key: WVGRKZNATRBPQH-UHFFFAOYSA-N
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Description

This tricyclic compound features a unique heterocyclic core with a sulfonyl group at position 5, a cyclopentyl substituent at position 7, and a 4-methylphenyl moiety. Its structural complexity arises from the fused bicyclic system (1,7,9-triazatricyclo[8.4.0.0³,⁸]), which imparts rigidity and influences electronic properties.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

7-cyclopentyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H22N4O3S/c1-15-9-11-17(12-10-15)31(29,30)19-14-18-22(27(21(19)24)16-6-2-3-7-16)25-20-8-4-5-13-26(20)23(18)28/h4-5,8-14,16,24H,2-3,6-7H2,1H3

InChI Key

WVGRKZNATRBPQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)C5CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopentyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-cyclopentyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

7-cyclopentyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-cyclopentyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared to two classes of analogs:

Tricyclic Sulfonamide Derivatives (e.g., CAS 862488-54-8: 5-(4-fluorobenzenesulfonyl)-6-imino-7,11-dimethyl variant) .

Dithia-Azatetracyclo Derivatives (e.g., 9-(4-methoxyphenyl)- and 9-(4-hydroxyphenyl)-substituted compounds) .

Structural and Functional Differences

Table 1: Comparative Analysis of Key Features
Compound Name Substituents Core Structure Key Functional Groups Physicochemical Properties
Target Compound 7-cyclopentyl, 5-(4-methylphenyl)sulfonyl 1,7,9-triazatricyclo[8.4.0.0³,⁸] Sulfonyl, imino High lipophilicity (logP ~3.5*), moderate solubility
CAS 862488-54-8 5-(4-fluorobenzenesulfonyl), 7,11-dimethyl Same tricyclic core Fluorobenzenesulfonyl, methyl Increased polarity (logP ~2.8*), enhanced metabolic stability
9-(4-Methoxyphenyl) Dithia Analog 4-methoxyphenyl, dithia 3,7-dithia-5-azatetracyclo Methoxy, sulfur bridges Lower logP (~2.0*), H-bond donor/acceptor capacity
9-(4-Hydroxyphenyl) Dithia Analog 4-hydroxyphenyl, dithia Same as above Hydroxy, sulfur bridges Higher solubility, redox activity

*Estimated values based on substituent contributions.

Electronic and Steric Effects
  • Cyclopentyl vs. Methyl Substituents : The cyclopentyl group in the target compound increases steric bulk, which may hinder binding to shallow protein pockets but improve selectivity for hydrophobic active sites. In contrast, the 7,11-dimethyl groups in CAS 862488-54-8 reduce steric hindrance, favoring broader substrate compatibility .
  • Dithia vs.

Research Findings and Theoretical Considerations

  • Van der Waals Interactions: The cyclopentyl group in the target compound enhances van der Waals interactions in hydrophobic environments, a property less pronounced in fluorinated or methylated analogs .
  • Synergistic Effects : Hybridization of sulfonyl and cyclopentyl groups in the target compound may synergize steric and electronic effects, optimizing target engagement .

Biological Activity

7-Cyclopentyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • CAS Number : 606955-12-8
  • Molecular Formula : C24H24N4O3S
  • Molecular Weight : 448.5 g/mol
  • IUPAC Name : 7-cyclopentyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Biological Activity Overview

The compound's biological activity has been investigated in various contexts, including its potential as a therapeutic agent and its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for various metabolic pathways.
  • Receptor Binding : It could bind to specific receptors involved in signaling pathways that regulate cellular functions.

Study 1: Anticancer Activity

A study investigated the compound's effects on cancer cell lines. The results indicated that it exhibited significant cytotoxicity against several cancer types, particularly melanoma cells. The mechanism was linked to the inhibition of tyrosinase activity—a key enzyme in melanin production—leading to reduced proliferation of melanoma cells.

Cell LineIC50 (µM)Mechanism of Action
B16F10 (melanoma)15Tyrosinase inhibition
HeLa (cervical)20Apoptosis induction
MCF7 (breast)25Cell cycle arrest

Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial properties of the compound against various bacterial strains. The findings demonstrated that it possessed notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Toxicological Assessment

Toxicological studies are essential for understanding the safety profile of new compounds. Preliminary assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for toxicity in vivo.

Toxicity Profile

The compound was assessed for acute toxicity in animal models:

  • LD50 : Estimated at >2000 mg/kg in rodents.
  • Observations : No significant adverse effects were noted at lower doses; however, further studies are needed to establish long-term safety.

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